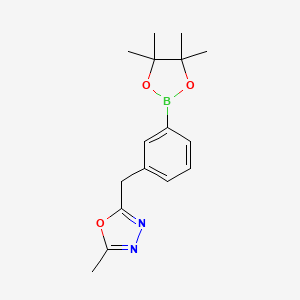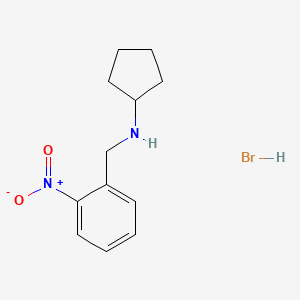![molecular formula C21H13F5N2O4 B2934232 1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarboxamide CAS No. 400082-70-4](/img/structure/B2934232.png)
1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of organic compounds known as benzodioxoles . These are organic compounds containing a benzene ring fused to either isomers of dioxole . Dioxole is a five-membered unsaturated ring of two oxygen atoms and three carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound is complex and involves a benzodioxole ring with two fluorine atoms attached . Further analysis would require more specific data or computational modeling.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 518.48 , a refractive index of 1.444 , and a density of 1.303 g/mL at 25 °C . It is a liquid at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
The compound has been involved in research exploring metal-assisted electrocyclic reactions within a CN–NC–CN system, highlighting its role in forming cationic structures through electrocyclic rearrangement. This process is significant for the synthesis of complex molecular structures, with applications in material science and medicinal chemistry (Pal et al., 2000).
Luminescence and Stimuli-responsive Properties
Research on pyridyl substituted benzamides, similar in structure to the compound , has demonstrated aggregation-enhanced emission (AEE) and multi-stimuli-responsive properties. These findings are crucial for developing new materials with potential applications in sensing, imaging, and information storage (Srivastava et al., 2017).
Heterocyclic Derivative Synthesis
The compound has been a key intermediate in synthesizing new tetrahydropyrimidine-thione derivatives, demonstrating its versatility in creating heterocyclic structures with potential pharmaceutical applications (Fadda et al., 2013).
Photophysical and Electrochemical Studies
A study on difluoro-aryl(heteroaryl)-pyrido oxadiazaborinin-uides, related to the core structure of the compound, focused on their synthesis, structure, and photophysical and electrochemical properties. These compounds show promise in biochemical applications due to their binding properties and potential use in therapeutic agents (Bonacorso et al., 2018).
Safety and Hazards
Future Directions
The future directions for this compound could involve further exploration of its synthesis, chemical reactions, and potential applications. Given its structural complexity, it could serve as a useful building block for the synthesis of various benzodioxole-containing pharmaceutical active compounds .
properties
IUPAC Name |
1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F5N2O4/c22-20(23,24)13-4-6-14(7-5-13)27-18(29)15-2-1-9-28(19(15)30)11-12-3-8-16-17(10-12)32-21(25,26)31-16/h1-10H,11H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGYONLFUWWKGJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)NC2=CC=C(C=C2)C(F)(F)F)CC3=CC4=C(C=C3)OC(O4)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F5N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-[(4-methylphenoxy)methyl]-N-phenylfuran-2-carboxamide](/img/structure/B2934157.png)


![3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2934164.png)



![2-({1-[(3-bromopyridin-2-yl)oxy]-2-methylpropan-2-yl}amino)-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2934168.png)
![3-(4-Chlorobenzoyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2934169.png)
![1,3-dimethyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2934170.png)